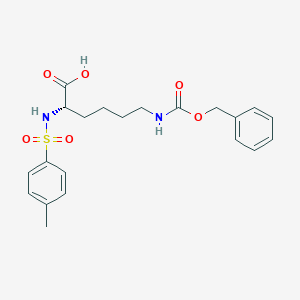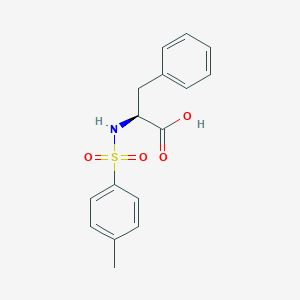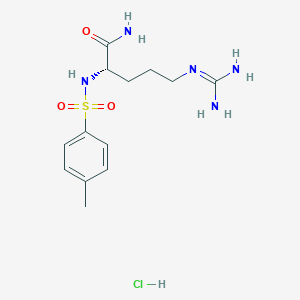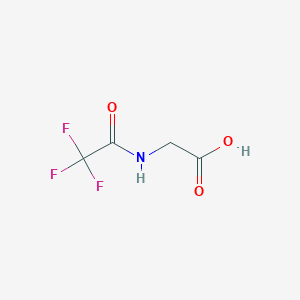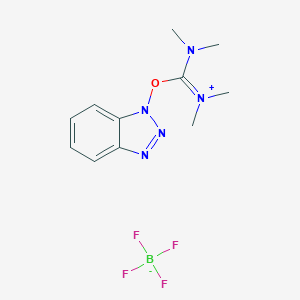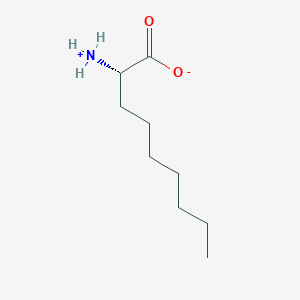
(S)-2-Aminononanoic acid
Vue d'ensemble
Description
(S)-2-Aminononanoic acid, also known as (S)-2-AN, is an amino acid derivative that has been studied for its potential use as a neurotransmitter, as well as its potential therapeutic applications. This compound has been found to have several biochemical and physiological effects, making it an interesting candidate for further research.
Applications De Recherche Scientifique
Production of Nylon-9 from Soybean Oil : (S)-2-Aminononanoic acid is used in the production of Nylon-9, a type of nylon polymer. Miller et al. (1971) demonstrated that 9-Aminononanoic acid can be prepared from soybean oil through a four-step process involving alcoholysis, reductive ozonolysis, and hydrolysis. The resulting high molecular weight nylon-9 fibers show strengths comparable to commercial nylons (Miller et al., 1971).
Genetic Encoding for Protein Research : Liu et al. (2019) explored the genetic encoding of (2 R)-2-amino-3-fluoro-3-(4-((2-nitrobenzyl)oxy) phenyl) propanoic acid in organisms for covalent bonds in proteins. This approach has potential for innovative protein research and engineering, expanding the scope of applications in chemical biology (Liu et al., 2019).
Nucleic Acid Scaffolding : Astakhova and Wengel (2014) discussed the use of 2'-amino-LNA nucleotides in LNA/DNA hybrids for applications like sensing DNA and RNA targets, therapeutics, and stabilization of DNA nanostructures. This technique has applications in nanotechnology, biomedical, and material science (Astakhova & Wengel, 2014).
Biomedical Imaging and Tumor Imaging : McConathy et al. (2010) synthesized and evaluated enantiomers of 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid for brain tumor imaging using positron emission tomography. They found that one of the enantiomers provided higher tumor uptake and tumor-to-brain ratios, suggesting potential in brain tumor imaging (McConathy et al., 2010).
Enzymatic Preparation for Drug Synthesis : Chen et al. (2011) explored enzymatic routes for preparing (S)-amino acids, including (S)-2-amino-3-(6-o-tolylpyridin-3-yl)propanoic acid, a key intermediate for antidiabetic drugs. They achieved high yields and enantiomeric excess, showcasing its utility in pharmaceutical manufacturing (Chen et al., 2011).
Agricultural Applications : Teixeira et al. (2018) studied the effect of amino acids, including (S)-2-Aminononanoic acid, on soybean nitrogen metabolism and productivity. They found that the application of certain amino acids improved variables of nitrogen metabolism and increased productivity in soybean crops (Teixeira et al., 2018).
Bioorganometallic Chemistry : Severin, Bergs, and Beck (1998) discussed the role of α-amino acids, like (S)-2-Aminononanoic acid, in bioorganometallic chemistry. These amino acids facilitate the synthesis of organometallic fragments in biomolecules, leading to compounds with interesting stereochemistry and potential applications in medicinal and material sciences (Severin et al., 1998).
Propriétés
IUPAC Name |
(2S)-2-aminononanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h8H,2-7,10H2,1H3,(H,11,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPFOKXICYJJSC-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Aminononanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



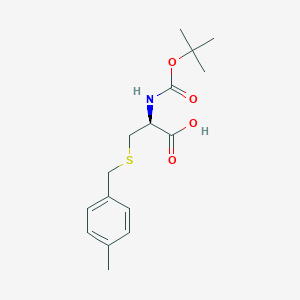
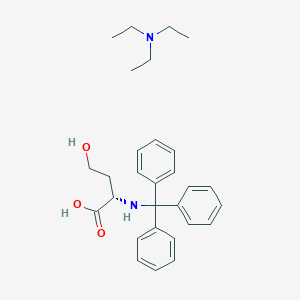


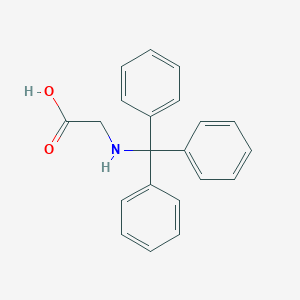
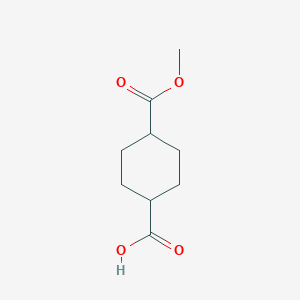
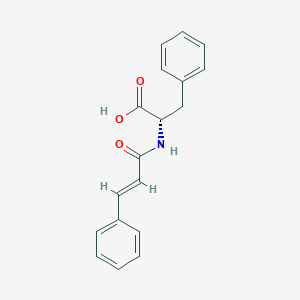
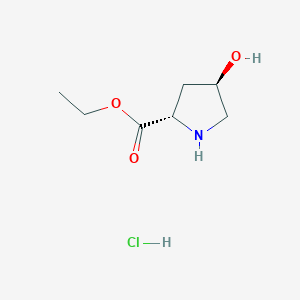
![3-Benzylsulfanyl-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B554621.png)
